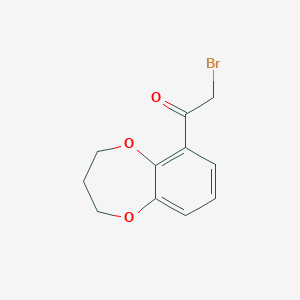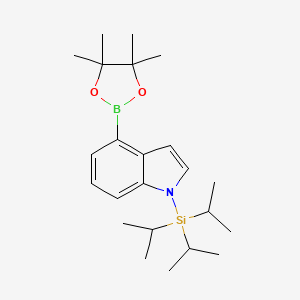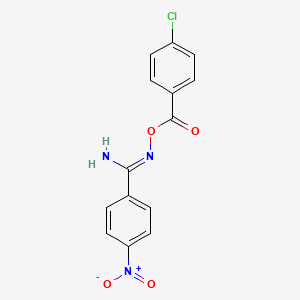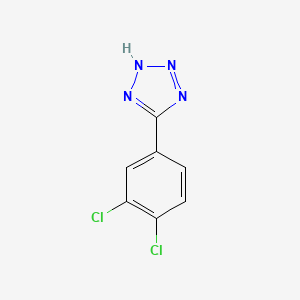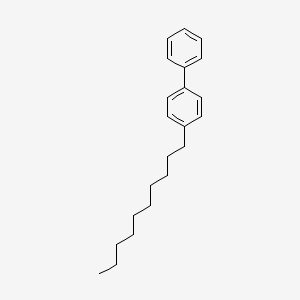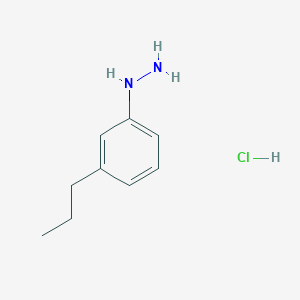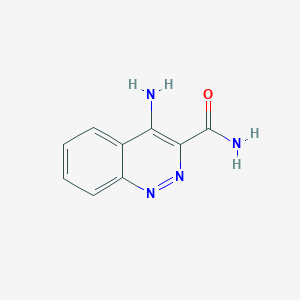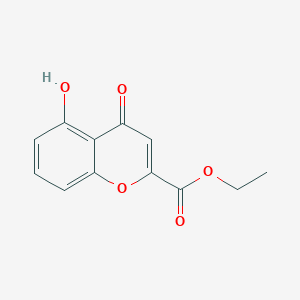
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in plants, and they have a wide range of biological activities such as anti-inflammatory, anticoagulant, and antitumor properties. Ethyl coumarin-3-carboxylate has been synthesized in the laboratory and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
“Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a chemical compound with diverse applications in scientific research. It’s part of the 2H/4H-chromene class of compounds, which are important heterocyclic compounds with versatile biological profiles .
The 2H/4H-chromene class, to which this compound belongs, has been found to have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These compounds have a simple structure and mild adverse effects, and researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
“Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a part of the 2H/4H-chromene class of compounds, which are known for their diverse biological activities . Here are some potential applications based on the properties of this class of compounds:
-
Anticancer Activity The 2H/4H-chromene class of compounds, including “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate”, has shown promising anticancer activity . The specific mechanisms of action and the types of cancer it targets would require further research.
-
Anticonvulsant Activity Compounds in the 2H/4H-chromene class have demonstrated anticonvulsant activity . They could potentially be used in the development of new treatments for epilepsy and other seizure disorders.
-
Antimicrobial Activity These compounds have shown antimicrobial activity, suggesting potential use in combating various bacterial and fungal infections .
-
Anticholinesterase Activity The 2H/4H-chromene compounds have exhibited anticholinesterase activity , which could make them useful in treating conditions like Alzheimer’s disease.
-
Antituberculosis Activity The compounds have shown activity against tuberculosis , indicating potential use in the development of new antituberculosis drugs.
-
Antidiabetic Activity The 2H/4H-chromene compounds have demonstrated antidiabetic activities , suggesting they could be used in the treatment of diabetes.
While specific research on “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” is limited, it’s part of the 2H/4H-chromene class of compounds, which are known for their diverse biological activities . Here are some additional potential applications based on the properties of this class of compounds:
-
Synthesis of Novel Pharmaceuticals The unique properties of “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” make it useful for synthesizing novel pharmaceuticals. The specific drugs that could be synthesized and their potential uses would require further research.
-
Facilitating Medicinal Chemistry Studies This compound can facilitate medicinal chemistry studies. It could be used in various research contexts to understand the properties of new compounds and their potential therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies The parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series . This could help in understanding how the structure of a molecule relates to its observed activity.
-
Inhibitory Activity Against Monoamine Oxidase (MAO) Molecules containing the 2H/4H-chromene scaffold exhibit noteworthy potency, such as inhibitory activity against monoamine oxidase (MAO) . This suggests potential use in the treatment of psychiatric and neurological disorders.
-
Development of New Drug Candidates The 4H-chromene has attracted considerable attention as an important structural motif for the discovery of new drug candidates . This suggests that “ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate” could potentially be used in the development of new drugs.
-
Metabolite of Species This compound has been found in the hindgut, hemolymph, and brain of Bombus terrestris (bumblebee) . This suggests potential applications in ecological or environmental studies.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWNDBOHDDRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384261 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
CAS RN |
50521-64-7 | |
| Record name | ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)-5-hydroxychromone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


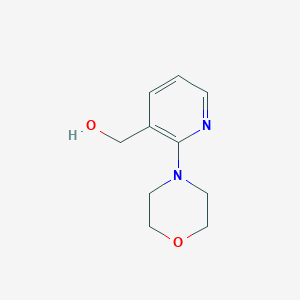
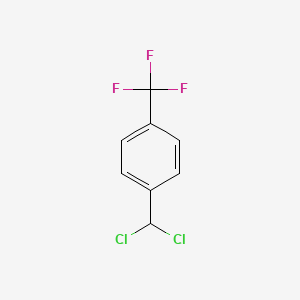
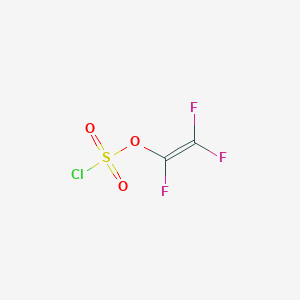
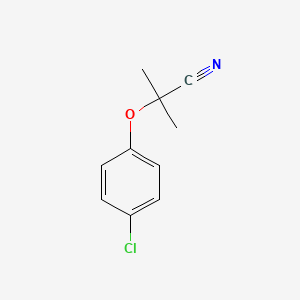
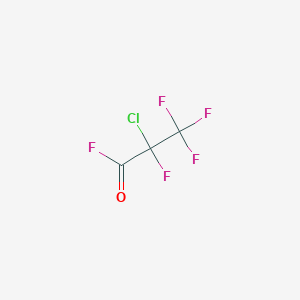
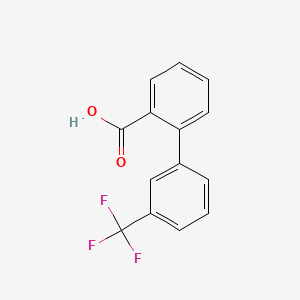
![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)
